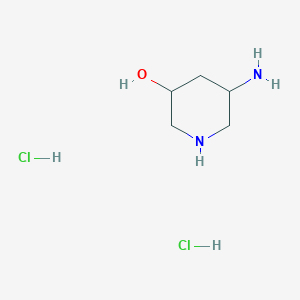![molecular formula C19H18FNO2S B2852313 N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide CAS No. 1705275-84-8](/img/structure/B2852313.png)
N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S . The compound also contains a fluorophenyl group and a methoxypropyl group attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 221.251 . The IUPAC Standard InChI is InChI=1S/C11H8FNOS/c12-8-4-1-2-5-9 (8)13-11 (14)10-6-3-7-15-10/h1-7H, (H,13,14) .Mechanism of Action
Target of Action
The primary target of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Advantages and Limitations for Lab Experiments
One of the main advantages of using FLB-457 in lab experiments is its high selectivity for dopamine D2 and D3 receptors. This allows researchers to specifically target these receptors and investigate their role in various physiological and pathological conditions. However, one limitation of using FLB-457 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the use of FLB-457 in scientific research. One area of interest is the investigation of the role of dopamine receptors in aging and neurodegenerative diseases such as Parkinson's and Alzheimer's. FLB-457 may also be useful in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia and depression. Additionally, further studies are needed to investigate the potential of FLB-457 as a tool for studying the mechanisms underlying drug addiction and other addictive behaviors.
Conclusion:
FLB-457 is a novel compound that has been extensively studied for its potential applications in scientific research. It exhibits potent and selective binding to dopamine D2 and D3 receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions. FLB-457 has been found to exhibit a range of biochemical and physiological effects and has potential applications in the development of novel therapeutics for neuropsychiatric disorders. Future studies are needed to fully explore the potential of FLB-457 in scientific research.
Synthesis Methods
FLB-457 can be synthesized using a multistep process that involves the reaction of 2-aminothiophene with 2-fluorobenzaldehyde, followed by reduction and subsequent acylation with 2-methoxypropylchloride. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
FLB-457 has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent and selective binding to dopamine D2 and D3 receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions. FLB-457 has been used in preclinical studies to investigate the role of dopamine receptors in schizophrenia, depression, addiction, and other neuropsychiatric disorders.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c1-19(23-2,14-8-4-5-9-15(14)20)12-21-18(22)17-11-13-7-3-6-10-16(13)24-17/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFOHIDIXXLWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2852231.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2852235.png)



![2-fluoro-4-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2852241.png)


![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2852245.png)
![1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2852246.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2852247.png)


